molecular formula C8H8ClF3N4O2S B12466826 2-methyl-N-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}oxy)propanimidoyl chloride

2-methyl-N-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}oxy)propanimidoyl chloride

Cat. No.: B12466826
M. Wt: 316.69 g/mol
InChI Key: UCHJWCDOSBDBSX-UHFFFAOYSA-N
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Description

(E)-(1-chloro-2-methylpropylidene)amino N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, methyl, trifluoromethyl, and thiadiazolyl groups, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(1-chloro-2-methylpropylidene)amino N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Common synthetic routes may include the use of chlorinating agents, methylating agents, and thiadiazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

(E)-(1-chloro-2-methylpropylidene)amino N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions may involve the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

(E)-(1-chloro-2-methylpropylidene)amino N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and material science.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and pharmacology.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of (E)-(1-chloro-2-methylpropylidene)amino N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. Understanding these interactions is crucial for elucidating its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-(1-chloro-2-methylpropylidene)amino N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl and thiadiazolyl groups, in particular, contribute to its stability and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H8ClF3N4O2S

Molecular Weight

316.69 g/mol

IUPAC Name

[(1-chloro-2-methylpropylidene)amino] N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate

InChI

InChI=1S/C8H8ClF3N4O2S/c1-3(2)4(9)16-18-7(17)13-6-15-14-5(19-6)8(10,11)12/h3H,1-2H3,(H,13,15,17)

InChI Key

UCHJWCDOSBDBSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NOC(=O)NC1=NN=C(S1)C(F)(F)F)Cl

Origin of Product

United States

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